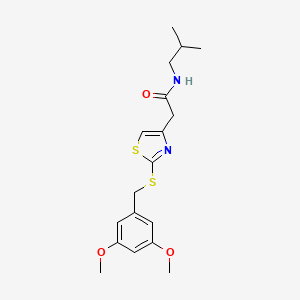

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-isobutylacetamide

Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a thiazole-based compound featuring a thiazol-4-yl core substituted with a thioether-linked 3,5-dimethoxybenzyl group and an N-isobutyl acetamide side chain. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions. The 3,5-dimethoxybenzyl substituent introduces electron-donating methoxy groups, which may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. The N-isobutyl acetamide moiety contributes to solubility and metabolic stability compared to ester or carbamate derivatives.

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-12(2)9-19-17(21)7-14-11-25-18(20-14)24-10-13-5-15(22-3)8-16(6-13)23-4/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKCBJORDBXHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of the thiazole ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Acylation with Isobutylacetamide: The final step is the acylation of the thiazole derivative with isobutylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the 3,5-dimethoxybenzylthio group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a thiazol-4-yl core with analogs in the provided evidence but differs in substituents and functional groups:

Key Observations:

Thioether vs. Methylene Linkers : The target compound uses a thioether linkage to the benzyl group, which may confer greater stability against oxidative degradation compared to the methylene linkers in compounds .

Substituent Chemistry : The 3,5-dimethoxybenzyl group in the target compound provides electron-donating methoxy substituents, contrasting with the electron-withdrawing halogens (F, Cl) in ’s urea-linked phenyl groups. This difference could influence electronic properties and target binding .

Insights:

- Yields : The high yields (87–90%) for compounds suggest efficient synthetic routes for thiazole-urea hybrids, though the target compound’s synthesis pathway remains unreported .

- Mass Spectrometry : The target compound’s calculated molecular weight (~407.5 g/mol) is lower than ’s urea-linked derivatives (497–548 g/mol), reflecting its simpler structure .

Functional Group Impact on Bioactivity (Inferred)

- Urea vs. Thioether/Acetamide : ’s urea-linked compounds may engage in hydrogen bonding with biological targets, whereas the target’s thioether and acetamide groups might prioritize hydrophobic interactions .

- Halogen vs. Methoxy Substitutents : Halogenated phenyl groups (e.g., 3,5-dichloro in 10b) could enhance binding via halogen bonds, while methoxy groups in the target may improve membrane permeability .

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a complex organic compound characterized by its thiazole ring and various functional groups. The thiazole moiety is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₂S |

| Molecular Weight | 357.53 g/mol |

| CAS Number | 954036-37-4 |

| Density | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Achieved through cyclization reactions involving thioamide and α-haloketone precursors.

- Introduction of the Benzyl Thioether : This step includes nucleophilic substitution reactions.

- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride.

Optimization of these synthetic routes is crucial for maximizing yield and purity, often employing catalytic processes or continuous flow reactors for industrial applications.

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit anticancer activity. For instance, studies have shown that related thiazole derivatives can inhibit cancer cell proliferation in various cell lines. The compound's mechanism may involve modulation of specific molecular targets such as enzymes or receptors associated with cancer progression.

In a recent study, thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (A549, HeLa, and MCF-7), with IC₅₀ values ranging from 2.55 to 4.50 µM . This suggests that this compound could have similar or enhanced potency due to its unique structure.

Antimicrobial Activity

The thiazole ring is also recognized for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal pathogens. The interaction between the thiazole moiety and microbial enzymes may disrupt essential metabolic pathways, leading to cell death.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial growth.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

- Cytotoxicity Assessment : A study conducted on synthesized thiazole derivatives showed promising results in inhibiting the growth of cancer cells. The derivatives were tested using the MTT assay, revealing that several compounds exhibited stronger cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Testing : Related thiazole compounds were evaluated for their antimicrobial efficacy against various pathogens. Results indicated significant inhibition zones in agar diffusion assays, suggesting potential applications in treating infections caused by resistant strains.

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

| Step | Reagents/Conditions | Yield Optimization Tips | References |

|---|---|---|---|

| Thioether formation | 3,5-Dimethoxybenzyl thiol, DMSO, 70°C, 12h | Use N₂ atmosphere to prevent oxidation | |

| Amide coupling | EDC, HOBt, DMF, rt, 24h | Add molecular sieves to absorb H₂O | |

| Purification | Column chromatography (EtOAc/hexane 3:7) | Gradient elution for better resolution |

Q. Table 2: Comparative Bioactivity of Structural Analogues

| Compound Modification | Target (IC₅₀) | Key Finding | References |

|---|---|---|---|

| Methoxy → Chloro substitution | EGFR (12 nM vs. 45 nM) | Improved kinase inhibition | |

| Thioether → Sulfone oxidation | CYP3A4 (↑ metabolism) | Reduced half-life in liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.